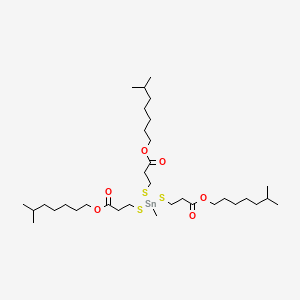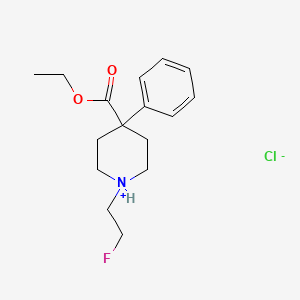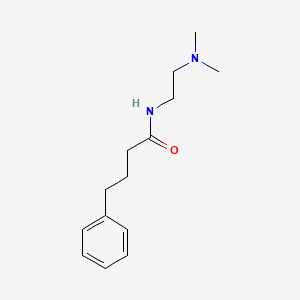
Methyltintris(isooctyl 3-mercaptoproprionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltintris(isooctyl 3-mercaptoproprionate) is a chemical compound with the molecular formula C34H66O6S3Sn and a molar mass of 785.78924 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltintris(isooctyl 3-mercaptoproprionate) can be synthesized through a series of chemical reactions involving isooctyl 3-mercaptopropionate and methylstannylidyne. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Methyltintris(isooctyl 3-mercaptoproprionate) involves large-scale chemical processes that are optimized for efficiency and yield. These processes often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Methyltintris(isooctyl 3-mercaptoproprionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Aplicaciones Científicas De Investigación
Methyltintris(isooctyl 3-mercaptoproprionate) has a wide range of applications in scientific research:
Chemistry: It is used as a polymerization modifier, crosslinking agent, and chain transfer agent in various chemical processes
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions
Medicine: Research in medicine explores its potential therapeutic applications and its role in drug development
Industry: In industrial applications, it is used in the production of specialized materials and as an additive in various formulations
Mecanismo De Acción
The mechanism of action of Methyltintris(isooctyl 3-mercaptoproprionate) involves its interaction with molecular targets and pathways within cells. The compound can modulate specific biochemical pathways, leading to various effects on cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyltintris(isooctyl 3-mercaptoproprionate) include:
Isooctyl 3-mercaptopropionate: A related compound with similar chemical properties.
Pentaerythritol tetrakis (3-mercaptopropionate): Another compound used in similar applications.
Trimethylolpropane tris (3-mercaptopropionate): Known for its use in polymerization processes.
Uniqueness
Methyltintris(isooctyl 3-mercaptoproprionate) stands out due to its unique combination of properties, including its ability to act as a polymerization modifier and its specific interactions with molecular targets. These characteristics make it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
53040-42-9 |
|---|---|
Fórmula molecular |
C34H66O6S3Sn |
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;/h3*10,14H,3-9H2,1-2H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
UNSZSDJPWFJQBK-UHFFFAOYSA-K |
SMILES canónico |
CC(C)CCCCCOC(=O)CCS[Sn](C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)


![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)






